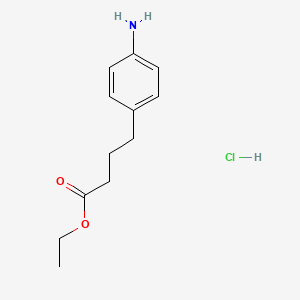

Ethyl 4-(4-aminophenyl)butanoate hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-(4-aminophenyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10;/h6-9H,2-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQRDKZPBNNLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 4 Aminophenyl Butanoate and Its Hydrochloride Salt

Strategies for the Construction of the 4-(4-aminophenyl)butanoate Scaffold

The primary strategy for synthesizing the 4-(4-aminophenyl)butanoate scaffold involves two key transformations: the reduction of an aromatic nitro group to an amine and the esterification of a butanoic acid derivative. These steps can be performed sequentially or, in some cases, in a one-pot procedure. The choice of route often depends on the desired scale, purity requirements, and available reagents and equipment. A common precursor for this synthesis is 4-(4-nitrophenyl)butyric acid. prepchem.com

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. commonorganicchemistry.comwikipedia.org This method is favored for its clean conversion and the relative ease of product isolation, as the primary byproduct is water.

Palladium on carbon (Pd/C) is a highly effective and frequently used catalyst for the hydrogenation of nitroarenes. commonorganicchemistry.com The synthesis of Ethyl 4-(4-aminophenyl)butanoate can commence from 4-(4-nitrophenyl)butyric acid. In a typical procedure, a solution of 4-(4-nitrophenyl)butyric acid in ethanol (B145695) is treated with a catalytic amount of 10% palladium on carbon under a hydrogen atmosphere. prepchem.com The reaction proceeds until the consumption of hydrogen ceases, indicating the complete reduction of the nitro group to an amine. prepchem.com This method is advantageous as it often proceeds without affecting other functional groups, although the catalyst's broad reactivity can sometimes be a drawback. commonorganicchemistry.com The reaction is typically performed under mild conditions and is considered a green chemistry approach. rsc.org

Table 1: Comparison of Catalysts for Nitro Group Reduction

| Catalyst System | Substrate Scope | Key Features |

|---|---|---|

| H₂ + Pd/C | Aromatic and aliphatic nitro groups. commonorganicchemistry.com | Method of choice; risk of reacting with other functionalities. commonorganicchemistry.com |

| H₂ + Raney Nickel | Aromatic and aliphatic nitro groups. commonorganicchemistry.com | Used when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com |

| Zinc (Zn) in Acid | Nitro groups. commonorganicchemistry.com | Mild method, suitable for substrates with other reducible groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Nitro groups. commonorganicchemistry.com | Mild method, suitable for substrates with other reducible groups. commonorganicchemistry.com |

The mechanism of catalytic hydrogenation of nitroarenes on a palladium surface is a complex process. It is generally accepted that the reaction begins with the interaction of molecular hydrogen with the palladium catalyst's metal centers to form activated hydrogen species. orientjchem.org The nitroarene is adsorbed onto the catalyst surface through its nitro group's nitrogen and oxygen atoms. orientjchem.org

The reduction is believed to proceed through a series of intermediates. One proposed pathway involves the stepwise addition of hydrogen atoms. The rate-determining step is often considered the addition of the first hydrogen atom to the nitro group. orientjchem.org An alternative view suggests that the conversion of aromatic nitro compounds may occur through the disproportionation of a hydroxylamine (B1172632) intermediate rather than direct hydrogenation. rsc.org The process is influenced by the solvent, with aqueous alcohol solutions often promoting selective hydrogenation to the aniline (B41778). orientjchem.org The reaction is typically limited by the chemical reaction on the catalyst surface. orientjchem.org

The formation of the ethyl ester from the butanoic acid derivative is the second critical step in the synthesis. This can be accomplished either after the reduction of the nitro group or by starting with the already formed 4-(4-aminophenyl)butanoic acid.

The Fischer-Speier esterification is a classic and straightforward method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In the synthesis of Ethyl 4-(4-aminophenyl)butanoate, this can be performed as a subsequent step after the hydrogenation of 4-(4-nitrophenyl)butyric acid. prepchem.com After the palladium catalyst is filtered off from the reaction mixture containing the newly formed 4-(4-aminophenyl)butanoic acid and ethanol (which served as the solvent for hydrogenation), an acid catalyst is introduced. prepchem.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Boron trifluoride etherate can also be effectively used. prepchem.com The mixture is then heated to reflux to drive the equilibrium towards the ester product. prepchem.commasterorganicchemistry.com The reaction is reversible, and using a large excess of the alcohol (ethanol in this case) helps to maximize the yield of the ester. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

Table 2: Effect of Reactant Ratio on Fischer Esterification Yield

| Acetic Acid (mols) | Ethanol (mols) | Equilibrium Ester Yield (%) |

|---|---|---|

| 1 | 1 | 65% masterorganicchemistry.com |

| 1 | 10 | 97% masterorganicchemistry.com |

| 1 | 100 | 99% masterorganicchemistry.com |

While Fischer esterification is common, other methods can be employed, particularly when dealing with sensitive substrates or when milder conditions are required.

Steglich Esterification : This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). It proceeds at room temperature and is highly efficient but generates a urea (B33335) byproduct that must be removed.

Reaction with Dialkyl Dicarbonates : Carboxylic acids can be converted to esters using dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride. This method offers excellent yields. organic-chemistry.org

Mediated Dehydrative Coupling : Reagents like sulfuryl fluoride (B91410) (SO₂F₂) can mediate the direct coupling of carboxylic acids and alcohols at room temperature with high efficiency. organic-chemistry.org

Solid-Phase Catalysts : Macroporous polymeric acid catalysts or silica (B1680970) chloride can facilitate direct esterification under mild conditions without the need to remove water, offering a greener alternative with easier catalyst recovery. organic-chemistry.org

The formation of the final product, Ethyl 4-(4-aminophenyl)butanoate hydrochloride , is achieved by treating the synthesized ethyl 4-(4-aminophenyl)butanoate base with a solution of hydrogen chloride (HCl) in a suitable solvent, leading to the precipitation of the salt.

One-Pot Synthetic Procedures and Cascade Reactions to Ethyl 4-(4-aminophenyl)butanoate

One-pot syntheses and cascade reactions represent an efficient and elegant approach in modern organic chemistry, aiming to reduce the number of separate workup and purification steps, thereby saving time, resources, and minimizing waste. A cascade reaction, in particular, involves a sequence of intramolecular or intermolecular transformations where a subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single reaction vessel. While the literature describes numerous cascade reactions for structurally similar compounds like 4-aryl-2-aminopyridines researchgate.netresearchgate.net and quinazolines nih.gov, a direct, well-documented one-pot or cascade synthesis for ethyl 4-(4-aminophenyl)butanoate is less common.

A conventional, yet effective, multi-step synthesis serves as a benchmark for developing more streamlined procedures. One established route begins with 4-(4-nitrophenyl)butyric acid. prepchem.com This process involves two main transformations: the reduction of the nitro group to an amine and the esterification of the carboxylic acid to an ethyl ester.

Typical Two-Step Synthesis Pathway:

Catalytic Hydrogenation: The synthesis commences with the reduction of 4-(4-nitrophenyl)butyric acid. prepchem.com This is typically achieved through catalytic hydrogenation, where the nitro compound is dissolved in ethanol with a palladium on carbon (10% Pd/C) catalyst. prepchem.com The reaction proceeds under a hydrogen atmosphere until the consumption of hydrogen ceases, indicating the complete conversion of the nitro group to an amino group. prepchem.com

Esterification: Following the reduction, the catalyst is filtered off, and the resulting 4-(4-aminophenyl)butyric acid is esterified. An acid catalyst, such as boron trifluoride etherate, is added to the ethanolic solution, which is then heated to reflux for several hours to form the ethyl ester. prepchem.com

While this is not a true one-pot reaction due to the filtration step, it lays the groundwork for potential process intensification. A hypothetical one-pot modification could involve using a catalyst that does not interfere with the subsequent esterification step or developing a system where the catalyst can be deactivated in-situ before proceeding.

The principles of cascade reactions often involve the strategic use of multifunctional starting materials. For instance, the synthesis of 4-aryl-2-aminopyridines has been achieved via a regioselective cascade reaction of 1,1-enediamines with (E)-ethyl 2-oxo-4-phenylbut-3-enoates in ethanol. researchgate.netresearchgate.net This highlights the potential for designing a starting material that could undergo a series of transformations to yield the target aminoaryl ester in a single, uninterrupted sequence.

Formation of the Hydrochloride Salt: Principles and Practicalities

The formation of a hydrochloride salt is a common strategy to improve the stability, solubility, and handling of amine-containing compounds like ethyl 4-(4-aminophenyl)butanoate. The principle involves the protonation of the basic amino group by hydrochloric acid, forming an ammonium (B1175870) salt. This acid-base reaction is straightforward and can be accomplished through several practical methods.

A highly convenient and mild method involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, such as methanol (B129727) or ethanol. nih.gov In this system, TMSCl reacts with the alcohol in situ to generate anhydrous HCl, which then protonates the amino group. This method is particularly efficient as it can sometimes be integrated with the esterification step itself, offering a one-pot pathway from the amino acid to the amino ester hydrochloride. nih.gov

A more traditional and widely used method involves treating a solution of the free amine with a pre-prepared solution of hydrochloric acid. nih.gov The amine is typically dissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or isopropanol. nih.gov A solution of either anhydrous HCl gas dissolved in an organic solvent or concentrated aqueous HCl is then added dropwise until the pH of the mixture becomes acidic, typically in the range of 2.5-3.5. nih.gov The hydrochloride salt, being less soluble in the organic solvent than the free amine, precipitates out of the solution and can be isolated by filtration.

| Method | Reagents | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| In-situ HCl Generation | Trimethylchlorosilane (TMSCl), Ethanol | Room temperature stirring | Mild conditions, can be combined with esterification, avoids handling of corrosive HCl solutions. nih.gov | Requires freshly distilled TMSCl for best results. nih.gov |

| Direct Addition | Hydrochloric Acid (in solvent or aqueous), Ethyl Acetate | Stirring at room temperature or slightly elevated temperature (e.g., 45 °C), followed by cooling. nih.gov | Simple procedure, precise pH control is possible. nih.gov | Requires careful handling of corrosive hydrochloric acid. |

Optimization of Reaction Conditions and Yields in Ethyl 4-(4-aminophenyl)butanoate Synthesis

Optimizing a chemical reaction is a critical process in synthetic chemistry, aimed at maximizing the product yield and purity while minimizing costs, reaction time, and waste. ucla.edu This is a complex, multidimensional challenge involving the systematic variation of parameters such as catalyst, solvent, temperature, and reagent ratios. ucla.edu Modern approaches like Bayesian optimization and factorial design experiments are increasingly used to efficiently explore this vast parameter space. ucla.edursc.org

For the synthesis of ethyl 4-(4-aminophenyl)butanoate, optimization would focus on both the hydrogenation and esterification steps.

Key Optimization Parameters:

Catalyst (Hydrogenation): While 10% Pd/C is standard, the catalyst loading and type can be varied. Other catalysts like platinum on carbon (Pt/C) or Raney nickel could be explored for efficiency and cost-effectiveness.

Solvent: Ethanol is a common choice as it serves as the solvent for hydrogenation and the reagent for esterification. prepchem.com However, other alcohols or solvent systems could be tested to improve solubility and reaction rates.

Temperature and Pressure (Hydrogenation): These parameters influence the rate of hydrogen uptake. Optimization seeks the lowest temperature and pressure that afford a complete reaction in a reasonable timeframe.

Acid Catalyst (Esterification): The choice and concentration of the acid catalyst (e.g., boron trifluoride etherate, sulfuric acid, p-toluenesulfonic acid) directly impact the esterification rate and equilibrium. prepchem.comnih.gov

Reaction Time: Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) allows for the determination of the minimum time required for completion, avoiding potential side reactions from prolonged heating. nih.gov

The following table illustrates a hypothetical optimization study for the esterification step, based on principles from factorial design experiments. rsc.org

| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | BF₃·OEt₂ (0.1 eq) | 78 (Reflux) | 10 | 85 |

| 2 | H₂SO₄ (0.1 eq) | 78 (Reflux) | 10 | 88 |

| 3 | H₂SO₄ (0.1 eq) | 60 | 18 | 82 |

| 4 | p-TsOH (0.1 eq) | 78 (Reflux) | 12 | 86 |

| 5 | H₂SO₄ (0.05 eq) | 78 (Reflux) | 16 | 84 |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Aminoaryl Esters

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comresearchgate.net Its 12 principles provide a framework for chemists to create more sustainable and environmentally friendly synthetic routes. The synthesis of aminoaryl esters like ethyl 4-(4-aminophenyl)butanoate can be significantly improved by applying these principles.

Key Green Chemistry Principles in Aminoaryl Ester Synthesis:

Prevention of Waste: This core principle advocates for designing syntheses that leave minimal waste to be treated or cleaned up. youtube.comresearchgate.net One-pot reactions are an excellent example of waste prevention in action.

Atom Economy: Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Reactions like catalytic hydrogenation are inherently atom-economical.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, be recycled and reused, reducing waste. youtube.com The use of Pd/C in the hydrogenation step is a prime example.

Design for Energy Efficiency: Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure whenever possible is ideal. youtube.com Exploring catalysts that allow for lower reaction temperatures contributes to this goal.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. youtube.com For ester synthesis, using bio-derived ethanol as both a solvent and reagent is a step towards sustainability.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible because such steps require additional reagents and generate waste. youtube.com A synthesis that directly reduces a nitro group in the presence of a carboxylic acid without needing to protect the acid is preferable.

An exemplary green approach in ester synthesis is the use of enzymes. For instance, the synthesis of aroma esters has been achieved using lipase (B570770) B from Candida antarctica in a solvent-free system, with vacuum applied to remove the water byproduct. rsc.org This enzymatic process not only avoids harsh chemical reagents but also demonstrates excellent green chemistry metrics, such as a low E-factor (Environmental factor, kg waste/kg product) and mass intensity. rsc.org Adopting similar biocatalytic methods for the synthesis of aminoaryl esters presents a significant opportunity for sustainable chemical manufacturing.

Chemical Reactivity and Derivatization of Ethyl 4 4 Aminophenyl Butanoate Hydrochloride

Reactivity of the Primary Aromatic Amine Functional Group

The primary aromatic amine in Ethyl 4-(4-aminophenyl)butanoate hydrochloride is a nucleophilic center and an activating group on the benzene (B151609) ring, rendering it susceptible to a variety of chemical transformations.

Amidation and Amine Coupling Reactions for Novel Architectures

The primary amine readily undergoes amidation reactions with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form new amide bonds. fishersci.it This transformation is fundamental in medicinal chemistry and material science for constructing larger, more complex molecules. The reaction with an acyl chloride, often carried out in the presence of a base like pyridine (B92270) or a tertiary amine, proceeds via a nucleophilic acyl substitution mechanism. fishersci.itchemguide.co.uk The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. fishersci.it

Similarly, coupling with carboxylic acids can be achieved using various activating agents, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HBTU, HATU), which convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.

Table 1: Examples of Amidation Reactions

| Acylating Agent | Base/Coupling Agent | Product |

| Benzoyl chloride | Pyridine | Ethyl 4-(4-benzamidophenyl)butanoate |

| Acetic anhydride (B1165640) | Triethylamine | Ethyl 4-(4-acetamidophenyl)butanoate |

| Propanoic acid | EDC, HOBt | Ethyl 4-(4-propanamidophenyl)butanoate |

This table presents hypothetical yet chemically plausible amidation products derived from Ethyl 4-(4-aminophenyl)butanoate hydrochloride, based on general amidation principles.

Reductive Amination Reactions and Their Scope for Derivative Synthesis

Reductive amination provides a direct route to secondary and tertiary amines by reacting the primary amine with aldehydes or ketones in the presence of a reducing agent. youtube.comlibretexts.org This two-step, one-pot process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the carbonyl starting material. libretexts.org

This method allows for the introduction of a wide variety of alkyl or arylalkyl groups onto the nitrogen atom, significantly expanding the diversity of accessible derivatives.

Table 2: Scope of Reductive Amination for Derivative Synthesis

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | Ethyl 4-(4-(methylamino)phenyl)butanoate |

| Acetone | Sodium cyanoborohydride | Ethyl 4-(4-(isopropylamino)phenyl)butanoate |

| Benzaldehyde | Sodium triacetoxyborohydride | Ethyl 4-(4-(benzylamino)phenyl)butanoate |

This table illustrates potential secondary amine products synthesized via reductive amination of Ethyl 4-(4-aminophenyl)butanoate hydrochloride with various carbonyl compounds, based on established chemical principles.

Electrophilic Aromatic Substitution on the Anilino Moiety

The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring. This allows for the introduction of various substituents onto the aromatic core. However, the high reactivity can sometimes lead to multiple substitutions. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination of anilines often proceeds readily without a catalyst.

Diazotization and Subsequent Transformations for Aryl Modification

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. The resulting diazonium group is an excellent leaving group (N2 gas) and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This provides a powerful method for introducing functionalities that are otherwise difficult to install directly on the aromatic ring.

For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or potassium iodide yields the corresponding aryl chloride, aryl bromide, or aryl iodide, respectively.

Reactivity of the Ethyl Ester Functional Group

The ethyl ester moiety of Ethyl 4-(4-aminophenyl)butanoate hydrochloride is susceptible to nucleophilic attack at the carbonyl carbon, with transesterification being a key reaction for generating structural analogs.

Transesterification Reactions for Analog Preparation

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.org In acid-catalyzed transesterification, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide acts as the nucleophile. masterorganicchemistry.comyoutube.com To drive the reaction to completion, the alcohol reactant is often used in large excess, or the ethanol (B145695) by-product is removed as it is formed. wikipedia.org This method is highly effective for preparing a library of ester analogs.

Table 3: Preparation of Analogs via Transesterification

| Alcohol | Catalyst | Product |

| Methanol (B129727) | Sulfuric Acid (catalytic) | Methyl 4-(4-aminophenyl)butanoate |

| Isopropanol | Sodium Isopropoxide (catalytic) | Isopropyl 4-(4-aminophenyl)butanoate |

| Benzyl alcohol | p-Toluenesulfonic Acid (catalytic) | Benzyl 4-(4-aminophenyl)butanoate |

This table showcases representative ester analogs that can be synthesized from Ethyl 4-(4-aminophenyl)butanoate hydrochloride through transesterification with different alcohols, based on general reaction mechanisms.

Controlled Hydrolysis Pathways to the Corresponding Carboxylic Acid

The conversion of the ethyl ester functional group in Ethyl 4-(4-aminophenyl)butanoate to its corresponding carboxylic acid, 4-(4-aminophenyl)butanoic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions, though the pathways and efficiency differ significantly.

Acid-Catalyzed Hydrolysis:

This reaction involves heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, which also serves as the catalyst. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid. chemguide.co.uk However, this reaction is reversible, leading to an equilibrium mixture of reactants and products. libretexts.org To drive the reaction to completion, a large excess of water is required, making this pathway less controlled for achieving high yields.

Base-Catalyzed Hydrolysis (Saponification):

The more common and generally irreversible method for ester hydrolysis is saponification. masterorganicchemistry.com This process involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed solvent system. masterorganicchemistry.comorganicchemistrytutor.com The hydroxide ion directly attacks the ester's carbonyl carbon in a nucleophilic acyl substitution. organicchemistrytutor.com This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion. In the final, crucial step, the highly basic ethoxide ion deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction. masterorganicchemistry.com This forms the highly stable sodium or lithium carboxylate salt and ethanol.

Because of the irreversible nature of this final deprotonation step, saponification proceeds to completion. To isolate the desired 4-(4-aminophenyl)butanoic acid, a separate acidification step (workup) with a strong acid is necessary to protonate the carboxylate salt. masterorganicchemistry.com The use of LiOH is particularly common for the saponification of esters containing sensitive functional groups, such as in amino acid or peptide chemistry, as it can often be performed under mild conditions that minimize side reactions. nih.govgoogle.com

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Reagents | Dilute H₂SO₄ or HCl, Water | NaOH or LiOH, Water; then H₃O⁺ workup |

| Key Feature | Reversible equilibrium libretexts.org | Irreversible reaction masterorganicchemistry.com |

| Products | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol (before workup) |

| Control | Less controlled, requires excess water | Highly controlled, proceeds to completion |

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The ester group in Ethyl 4-(4-aminophenyl)butanoate is a versatile handle for derivatization through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, the ethoxy group (-OCH₂CH₃) is replaced by another nucleophile. The general order of reactivity for carboxylic acid derivatives is acid halides > anhydrides > esters ≈ carboxylic acids > amides. youtube.comlibretexts.org This hierarchy dictates the feasibility of transformations.

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, heating Ethyl 4-(4-aminophenyl)butanoate in methanol with a catalytic amount of sulfuric acid will shift the equilibrium to favor the formation of Methyl 4-(4-aminophenyl)butanoate and ethanol.

Amidation: The conversion of the ester to an amide is a key transformation. While direct reaction with an amine is possible, it is often slow and requires high temperatures. A more efficient and common strategy involves a two-step process:

Hydrolysis: The ester is first hydrolyzed to the carboxylic acid, 4-(4-aminophenyl)butanoic acid, as described in section 3.2.2.

Activation and Amidation: The carboxylic acid is then "activated" by converting it to a more reactive derivative, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl chloride is not isolated but is immediately treated with a primary or secondary amine to yield the desired amide in high yield.

This two-step sequence leverages the reactivity hierarchy, moving from a less reactive ester to a more reactive acyl chloride to facilitate the reaction with a nucleophile like an amine. youtube.com

| Transformation | Nucleophile | Typical Reagents & Conditions | Product |

| Transesterification | Methanol | CH₃OH, cat. H₂SO₄, heat | Methyl 4-(4-aminophenyl)butanoate |

| Amidation (Direct) | Ammonia | NH₃, high temperature/pressure | 4-(4-aminophenyl)butanamide |

| Amidation (via Acid) | Diethylamine | 1. NaOH, H₂O, heat; 2. SOCl₂; 3. HN(CH₂CH₃)₂ | N,N-Diethyl-4-(4-aminophenyl)butanamide |

Modifications of the Butanoate Aliphatic Chain

The four-carbon aliphatic chain provides another site for chemical modification, allowing for the introduction of new functional groups or stereocenters.

Alpha-Alkylation and Related Carbon-Carbon Bond Formations on the Butanoate Moiety

The protons on the carbon adjacent to the ester carbonyl (the α-carbon) are weakly acidic and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.comwikipedia.org This enolate can then react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond in a reaction known as α-alkylation. libretexts.org

A significant challenge in the α-alkylation of Ethyl 4-(4-aminophenyl)butanoate is the presence of the aniline (B41778) N-H proton. This proton is considerably more acidic than the α-protons of the ester. Therefore, any strong base would deprotonate the amine preferentially. To achieve selective α-alkylation, the amine functionality must first be protected with a suitable group that is stable to the basic conditions, such as a tert-butyloxycarbonyl (Boc) group.

The protected substrate can then be treated with a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) to ensure complete and irreversible formation of the enolate. youtube.com Subsequent addition of an alkylating agent, such as a primary alkyl halide, results in an Sₙ2 reaction to yield the α-alkylated product. mnstate.edu

| Step | Purpose | Typical Reagents | Intermediate/Product |

| 1. Protection | Prevent deprotonation of the amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, cat. base | N-Boc protected ester |

| 2. Enolate Formation | Generate the α-carbon nucleophile | Lithium diisopropylamide (LDA), THF, -78 °C | Lithium enolate |

| 3. Alkylation | Form C-C bond at the α-position | Methyl iodide (CH₃I) or Benzyl bromide (BnBr) | α-Alkylated N-Boc protected ester |

| 4. Deprotection | Restore the primary amine | Trifluoroacetic acid (TFA) | α-Alkylated product |

Stereoselective Transformations and Introduction of Chiral Centers

Introducing chirality into the butanoate chain can be achieved through several asymmetric synthesis strategies. These methods are crucial for preparing enantiomerically pure compounds for various applications.

One established method involves an adaptation of the α-alkylation described above. By first reacting the protected starting material with a chiral auxiliary, a diastereomeric intermediate is formed. Subsequent enolization and alkylation proceed diastereoselectively, controlled by the stereodirecting influence of the auxiliary. Finally, cleavage of the auxiliary yields the enantiomerically enriched α-alkylated product.

Another powerful strategy is the asymmetric reduction of a precursor containing a ketone at the α- or β-position of the butanoate chain. For example, the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using a chiral catalyst (either chemical or enzymatic) is a well-documented route to produce optically active ethyl (R)- or (S)-2-hydroxy-4-phenylbutanoate. researchgate.net This approach could be applied to an appropriately substituted precursor to install a chiral hydroxyl group onto the butanoate backbone.

Dynamic kinetic resolution (DKR) represents a particularly elegant approach. In a DKR process, a racemic starting material is continuously racemized in situ while one enantiomer is selectively transformed by a chiral catalyst. researchgate.net This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product, overcoming the 50% yield limit of classical kinetic resolution.

Multi-Component Reactions Involving Ethyl 4-(4-aminophenyl)butanoate as a Core Component

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each starting material. The primary aromatic amine of Ethyl 4-(4-aminophenyl)butanoate makes it an ideal substrate for several powerful MCRs, most notably the Ugi four-component reaction (U-4CR). nih.govnih.gov

The Ugi reaction is a one-pot synthesis that combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. organic-chemistry.orgtcichemicals.com The reaction proceeds through the initial formation of an imine from the amine and aldehyde. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which rapidly undergoes an intramolecular acyl transfer (the Mumm rearrangement) to furnish the final product, a stable α-acylamino carboxamide. organic-chemistry.org

By using Ethyl 4-(4-aminophenyl)butanoate as the amine component, the entire 4-(ethoxycarbonyl)butylphenyl moiety is incorporated into the final product. This allows for the rapid generation of a diverse library of complex molecules by simply varying the other three components. This strategy is a cornerstone of diversity-oriented synthesis in medicinal chemistry. asianpubs.org

Example of an Ugi Reaction:

| Component | Example Reactant | Role |

| Amine | Ethyl 4-(4-aminophenyl)butanoate | Core scaffold |

| Aldehyde | Isobutyraldehyde | Forms the imine |

| Carboxylic Acid | Acetic Acid | Provides the acyl group |

| Isocyanide | Benzyl isocyanide | Provides the carboxamide backbone |

The combination of these four components would yield a complex di-peptide-like structure, demonstrating the power of using Ethyl 4-(4-aminophenyl)butanoate as a building block in MCRs.

Applications As a Precursor in Complex Organic Synthesis

Role in the Synthesis of Pharmaceutical Intermediates and Advanced Building Blocks

Ethyl 4-(4-aminophenyl)butanoate serves as a key building block for the synthesis of various pharmaceutical intermediates, leveraging the reactivity of its amine and ester functionalities.

The primary amine of Ethyl 4-(4-aminophenyl)butanoate is a versatile handle for the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.

One common application is in the synthesis of quinolines . The Combes quinoline (B57606) synthesis, for example, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. iipseries.org While direct examples using Ethyl 4-(4-aminophenyl)butanoate are not prevalent in readily available literature, its aniline moiety is a suitable substrate for such cyclization reactions. The general mechanism involves the formation of an enamine intermediate followed by acid-catalyzed cyclization and dehydration to yield the quinoline ring system. iipseries.org

Another significant application is in the synthesis of β-lactams (azetidin-2-ones), a core component of widely used antibiotics. organic-chemistry.orgnih.gov The synthesis of β-lactams can be achieved through various methods, including the Staudinger cycloaddition of a ketene (B1206846) with an imine. organic-chemistry.orgnih.gov The amino group of Ethyl 4-(4-aminophenyl)butanoate can be converted to an imine, which can then react with a suitable ketene to form the β-lactam ring. researchgate.net Intramolecular cyclization of β-amino acids is another route to β-lactams. nih.gov

Furthermore, the amino group can participate in the synthesis of other heterocyclic systems like benzazepines . These seven-membered nitrogen-containing rings are of interest in medicinal chemistry. Synthesis can involve metal-catalyzed cross-coupling reactions of halogenated benzazepine precursors. google.comgoogle.com

The Pictet-Spengler reaction offers a pathway to tetrahydro-β-carbolines and related structures. wikipedia.orgbeilstein-journals.orgjk-sci.comnih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com The aniline derivative, Ethyl 4-(4-aminophenyl)butanoate, can be utilized in modified Pictet-Spengler reactions to generate diverse heterocyclic scaffolds. beilstein-journals.org

| Heterocyclic System | General Synthetic Method | Role of Ethyl 4-(4-aminophenyl)butanoate |

| Quinolines | Combes Synthesis, Friedländer Synthesis | Aniline source for condensation with a carbonyl compound. iipseries.orgorganic-chemistry.orgeijppr.com |

| β-Lactams | Staudinger Cycloaddition, Intramolecular Cyclization | Amine group is converted to an imine or used to form a β-amino acid. organic-chemistry.orgnih.govnih.govresearchgate.net |

| Benzazepines | Metal-Catalyzed Cross-Coupling | Starting material for the formation of the benzazepine core. google.comgoogle.com |

| Tetrahydro-β-carbolines | Pictet-Spengler Reaction | Amine source for condensation and cyclization. wikipedia.orgbeilstein-journals.orgjk-sci.comnih.govnih.gov |

The dual functionality of Ethyl 4-(4-aminophenyl)butanoate also lends itself to the synthesis of more complex polycyclic and macrocyclic structures.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of compounds with extended π-systems. While direct synthesis from Ethyl 4-(4-aminophenyl)butanoate is not commonly documented, its derivatives can be incorporated into larger aromatic systems through various coupling and annulation strategies. researchgate.netyoutube.com For instance, the amino group can be transformed into other functional groups that are amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex aromatic systems. rsc.org

Macrocycles , large cyclic molecules, are of significant interest in supramolecular chemistry and drug discovery. The amino and ester groups of Ethyl 4-(4-aminophenyl)butanoate can be utilized in macrocyclization reactions. For instance, the amino group can react with a diacyl chloride under high dilution conditions to form a macrocyclic diamide. Recent advances have also highlighted the synthesis of macrocycles containing aminoethyl side chains, a structural motif related to the aminophenylbutanoate core. researchgate.netmdpi.com The synthesis of peptide-like macrocycles often involves the coupling of amino acid-like building blocks, and derivatives of Ethyl 4-(4-aminophenyl)butanoate could potentially be integrated into such structures. nih.gov

| Complex Architecture | Synthetic Approach | Potential Role of Ethyl 4-(4-aminophenyl)butanoate |

| Polycyclic Aromatic Hydrocarbons | Palladium-Catalyzed Annulation, Scholl Reaction | As a modifiable building block for incorporation into larger aromatic systems. researchgate.netrsc.org |

| Macrocycles | High-Dilution Amidation, Peptide Coupling | As a difunctional component for ring formation. researchgate.netmdpi.comnih.gov |

The inherent aryl-alkyl structure of Ethyl 4-(4-aminophenyl)butanoate makes it an ideal precursor for the synthesis of molecules with extended frameworks of this nature. These frameworks are common in various classes of organic compounds, including liquid crystals and specialized polymers. The butanoate chain can be extended or modified, and the aromatic ring can be further functionalized to build up more complex structures.

Contribution to the Development of Chemical Probes and Ligands for Biological Studies (excluding biological activity directly)

The structural features of Ethyl 4-(4-aminophenyl)butanoate make it a suitable scaffold for the development of chemical probes and ligands. The amino group provides a convenient point for the attachment of reporter groups such as fluorophores or biotin, while the ester can be modified to alter solubility or to attach other functionalities. For instance, the synthesis of probes for studying androgen metabolic pathways has utilized similar amino-functionalized aromatic structures.

Utilization in Polymer Chemistry and Material Science for Functionalized Monomers

In the realm of polymer chemistry, Ethyl 4-(4-aminophenyl)butanoate can serve as a functionalized monomer. The presence of both an amine and an ester group allows for its participation in polycondensation reactions to form polyamides and polyesters .

For example, the amino group can react with a dicarboxylic acid or its derivative to form a polyamide. The resulting polymer would have pendant ethyl butanoate groups, which could be further modified post-polymerization. The synthesis of polyamides from diamines and dicarboxylic acids is a well-established process, and Ethyl 4-(4-aminophenyl)butanoate offers a way to introduce specific functionality into the polymer backbone. caltech.eduresearchgate.netnih.gov

| Polymer Type | Polymerization Method | Role of Ethyl 4-(4-aminophenyl)butanoate |

| Polyamides | Polycondensation | As a diamine monomer (after conversion of the ester to a second amine) or as a functional amino-acid-like monomer. caltech.eduresearchgate.netnih.gov |

Mechanochemical Approaches in the Synthesis of Ethyl 4-(4-aminophenyl)butanoate Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. nih.gov The direct amidation of carboxylic acids with amines is a reaction that has been successfully carried out using mechanochemical methods, often with high yields and minimal waste. rsc.orgresearchgate.net

While specific studies on the mechanochemical derivatization of Ethyl 4-(4-aminophenyl)butanoate are not widely reported, the primary amine is a suitable functional group for such reactions. For instance, the amine could be acylated with a carboxylic acid under ball-milling conditions to produce an amide derivative. This solvent-free approach is particularly attractive for its environmental benefits and potential for scalability. The mechanochemical synthesis of primary amides from esters has also been demonstrated, suggesting that the ester group of the title compound could also be a target for mechanochemical transformations. nih.gov

Mechanistic Studies of Reactions Involving Ethyl 4 4 Aminophenyl Butanoate Hydrochloride and Its Analogs

Elucidation of Reaction Mechanisms for Amine Functional Group Transformations

The primary amine group on the phenyl ring is a versatile nucleophile and a key site for chemical modification. Its reactivity is central to many synthetic applications.

The fundamental reactivity of the amine group involves the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. libretexts.org Common transformations include acylation, alkylation, and reactions with carbonyl compounds.

N-Acylation: The reaction of the primary amine with an acid chloride or anhydride (B1165640) proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and after deprotonation, the corresponding amide is formed. chemistry.coach

N-Alkylation: The amine can react with alkyl halides in an SN2-type reaction. libretexts.org The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A significant challenge in this reaction is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

Imine Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, creating a carbinolamine intermediate. chemistry.coach Following protonation of the hydroxyl group, water is eliminated to yield the C=N double bond of the imine. The pH of the reaction medium is critical; it must be acidic enough to protonate the hydroxyl for elimination but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

The table below summarizes the general mechanisms for these amine transformations.

| Transformation | Reactant | Key Intermediate | Mechanism Type |

| N-Acylation | Acid Chloride/Anhydride | Tetrahedral Intermediate | Nucleophilic Acyl Substitution |

| N-Alkylation | Alkyl Halide | - | SN2 |

| Imine Formation | Aldehyde/Ketone | Carbinolamine | Nucleophilic Addition-Elimination |

Mechanistic Insights into Ester Reactivity and Hydrolysis Pathways

The ethyl ester group of Ethyl 4-(4-aminophenyl)butanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction and is essentially the reverse of Fischer esterification. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, the alkoxy group (–OEt) is eliminated as ethanol (B145695), and deprotonation of the carbonyl yields the final carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the final carboxylate product is deprotonated by the base, rendering it non-electrophilic. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the alkoxide ion (ethoxide in this case) as the leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. The reaction is driven to completion by this final acid-base step. libretexts.org

Kinetic studies on the hydrolysis of various esters provide insight into their relative reactivities. For instance, studies on nitrophenyl esters have been used to compare rates of hydrolysis and aminolysis, showing how the leaving group's stability (related to its pKaH) affects the reaction kinetics. beilstein-journals.org

The key differences between the two hydrolysis pathways are outlined below.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reactant | Acid is a catalyst | Base is a reactant |

| Reversibility | Reversible | Irreversible |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ |

| Final Product (Acid) | Carboxylic Acid | Carboxylate Salt |

Catalytic Cycles and Ligand Effects in Coupling Reactions Utilizing Aminophenyl Substrates

The aminophenyl moiety is a common substrate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed reactions are particularly prevalent. nsf.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex. An aryl halide (or triflate) substrate reacts with the Pd(0) center, which inserts itself into the carbon-halogen bond. This process oxidizes the palladium from the 0 to the +2 oxidation state. youtube.com

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium(II) complex, displacing the halide. youtube.com This forms a diorganopalladium(II) intermediate.

Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together and detaching from the metal. This forms the desired product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The palladium is reduced from +2 back to 0 in this step. youtube.comyoutube.com

In the context of aminophenyl substrates, reactions like the Buchwald-Hartwig amination are used to form C-N bonds. This reaction couples an amine with an aryl halide, also following a Pd-catalyzed cycle. youtube.com The amine itself can coordinate to the palladium center.

Ligand Effects: The ligands attached to the palladium catalyst play a critical role in the reaction's efficiency and selectivity. They influence the catalyst's stability, solubility, and reactivity. For example, bulky, electron-rich phosphine (B1218219) ligands (like Xantphos) can promote the oxidative addition and reductive elimination steps, leading to higher yields and the ability to couple less reactive substrates. nih.gov The choice of ligand can be crucial for preventing side reactions and controlling the outcome of the coupling process.

Computational Chemistry Approaches to Reaction Pathways and Selectivity Prediction

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at a molecular level. catalysis.blog Methods like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the most favorable reaction course. researchgate.net

Mapping Reaction Pathways: By calculating the potential energy surface, computational methods can identify the structures of transient intermediates and the energy barriers associated with transition states. catalysis.blog This provides a detailed, step-by-step map of how a reaction proceeds, which can be difficult to obtain experimentally. For instance, computational studies on aminolysis reactions have helped to distinguish between concerted and stepwise mechanisms by comparing the activation energies of the different possible pathways. researchgate.netresearchgate.net

Predicting Selectivity: When a reaction can lead to multiple products (e.g., regio- or stereoisomers), computational chemistry can help predict the selectivity. By comparing the activation energies for the different pathways leading to each product, the kinetically favored product can be identified. This is particularly useful in complex catalytic systems where subtle changes in ligand structure or substrate can significantly alter the reaction outcome.

Recent advances in computational chemistry, including the use of machine learning interatomic potentials (MLIPs), are further accelerating the exploration of reaction pathways. nih.govpsu.edu These methods can rapidly screen potential reactions and build large databases of reaction paths, providing powerful predictive tools for synthetic chemists. nih.gov

Analytical and Spectroscopic Characterization Methodologies for Synthetic Confirmation of Ethyl 4 4 Aminophenyl Butanoate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Ethyl 4-(4-aminophenyl)butanoate hydrochloride, the spectrum is expected to show distinct signals corresponding to the ethyl ester, the aliphatic butyl chain, and the aromatic ring protons.

While specific experimental data for the hydrochloride salt is not publicly available, data for the free base, Ethyl 4-(4-aminophenyl)butanoate, in a deuterated chloroform (B151607) (CDCl₃) solvent provides a foundational reference. docbrown.info The formation of the hydrochloride salt, by protonating the primary amine group to an ammonium (B1175870) group (-NH₃⁺), would induce significant changes in the spectrum. The electron-withdrawing nature of the -NH₃⁺ group would cause a downfield shift (to a higher ppm value) of the aromatic protons, particularly those ortho and para to the substituent. libretexts.orglibretexts.org The amine protons themselves would appear as a broad singlet, the chemical shift of which can be concentration-dependent and would disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

Table 1: Experimental ¹H NMR Data for Ethyl 4-(4-aminophenyl)butanoate (Free Base) and Predicted Shifts for the Hydrochloride Salt Data for free base sourced from The Royal Society of Chemistry. docbrown.info

| Protons | Experimental Shift (ppm) - Free Base in CDCl₃ | Predicted Shift (ppm) - HCl Salt | Multiplicity | Integration |

|---|---|---|---|---|

| Ethyl -CH₃ | 1.25 | ~1.25 | Triplet | 3H |

| Butanoate -CH₂- (β to phenyl) | 1.84 - 1.95 | ~1.90 - 2.00 | Multiplet | 2H |

| Butanoate -CH₂- (α to C=O) | 2.30 | ~2.35 | Triplet | 2H |

| Butanoate -CH₂- (α to phenyl) | 2.54 | ~2.60 | Triplet | 2H |

| Ethyl -CH₂- | 4.12 | ~4.15 | Quartet | 2H |

| Aromatic H (ortho to amine) | 6.62 | >7.0 | Doublet | 2H |

| Aromatic H (meta to amine) | 6.96 | >7.0 | Doublet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Similar to the proton NMR, experimental data is available for the free base in CDCl₃. docbrown.info The protonation of the amino group to form the hydrochloride salt would deshield the aromatic carbons, causing them to shift downfield. The carbon atom bonded directly to the nitrogen (C-4) would experience a significant downfield shift, as would the ortho (C-3, C-5) and para (C-2, C-6) carbons, due to the inductive effect of the -NH₃⁺ group. stackexchange.comresearchgate.net

Table 2: Experimental ¹³C NMR Data for Ethyl 4-(4-aminophenyl)butanoate (Free Base) and Predicted Shifts for the Hydrochloride Salt Data for free base sourced from The Royal Society of Chemistry. docbrown.info

| Carbon Atom | Experimental Shift (ppm) - Free Base in CDCl₃ | Predicted Shift (ppm) - HCl Salt |

|---|---|---|

| Ethyl -CH₃ | 14.3 | ~14.3 |

| Butanoate -CH₂- (β to phenyl) | 26.9 | ~26.5 |

| Butanoate -CH₂- (α to phenyl) | 33.7 | ~33.5 |

| Butanoate -CH₂- (α to C=O) | 34.3 | ~34.0 |

| Ethyl -O-CH₂- | 60.2 | ~60.5 |

| Aromatic CH (ortho to amine) | 115.3 | ~120-125 |

| Aromatic CH (meta to amine) | 129.3 | ~130-135 |

| Aromatic C (ipso, attached to alkyl) | 131.4 | ~128-132 |

| Aromatic C (ipso, attached to amine) | 144.5 | ~135-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When analyzing the hydrochloride salt, the free base is typically the species that is ionized and detected.

The molecular weight of the free base, Ethyl 4-(4-aminophenyl)butanoate (C₁₂H₁₇NO₂), is 207.27 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of ethyl esters in mass spectrometry is well-understood. libretexts.orgacs.orgnih.gov Key fragmentation pathways for Ethyl 4-(4-aminophenyl)butanoate would include:

Loss of the ethoxy radical (•OCH₂CH₃) : leading to an acylium ion [M-45]⁺.

Loss of ethylene (B1197577) (CH₂=CH₂) via McLafferty rearrangement. acs.org

Cleavage of the butyl chain : producing characteristic fragments from the aliphatic portion and the aminophenyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of Ethyl 4-(4-aminophenyl)butanoate

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 207 | [C₁₂H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 134 | [C₈H₁₂N]⁺ | Cleavage at the β-γ bond of the butyl chain |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage, forming the aminotropylium ion |

| 91 | [C₆H₅N]⁺ | Fragment corresponding to the aminophenyl group |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The formation of a hydrochloride salt from a primary amine results in a distinct and characteristic IR spectrum. researchgate.netspectroscopyonline.com

The free amine (-NH₂) shows two sharp stretching bands around 3450-3350 cm⁻¹. openstax.orglibretexts.org Upon protonation to the ammonium salt (-NH₃⁺), these are replaced by a very broad and strong absorption band spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the N-H stretching vibrations in the ammonium ion. spectroscopyonline.com This broad feature often has C-H stretching peaks superimposed on it. Other key absorptions include the ester carbonyl (C=O) stretch and aromatic C=C stretches.

Table 4: Predicted Characteristic IR Absorption Bands for Ethyl 4-(4-aminophenyl)butanoate Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Description of Absorption |

|---|---|---|

| ~3200 - 2500 | N-H Stretch (-NH₃⁺) | Very broad, strong absorption |

| ~3100 - 3000 | C-H Stretch (Aromatic) | Medium to weak |

| ~2960 - 2850 | C-H Stretch (Aliphatic) | Medium to strong |

| ~1730 | C=O Stretch (Ester) | Strong, sharp |

| ~1610, ~1510 | C=C Stretch (Aromatic Ring) | Medium |

| ~1600 - 1500 | N-H Bend (-NH₃⁺) | Medium, often broad |

| ~1300 - 1100 | C-O Stretch (Ester) | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of the synthesized Ethyl 4-(4-aminophenyl)butanoate hydrochloride and for monitoring the progress of the synthesis reaction.

A reversed-phase HPLC method would be most suitable for this polar, ionic compound. The method would separate the target compound from starting materials, by-products, and other impurities. The retention time of the compound is a characteristic identifier under specific chromatographic conditions, while the peak area allows for quantification and purity assessment.

Table 5: Proposed HPLC Method Parameters for Purity Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reversed-phase column suitable for retaining nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile (B52724) and Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) | A gradient of increasing acetonitrile is used to elute compounds. The acid ensures the amine remains protonated for good peak shape. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Detection | UV-Vis Detector at ~254 nm or ~280 nm | The phenyl ring provides strong UV absorbance for sensitive detection. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While obtaining a single crystal of the parent compound suitable for analysis can be challenging, this technique is invaluable for characterizing stable, crystalline derivatives. nih.govnih.gov

Should a suitable single crystal of a derivative of Ethyl 4-(4-aminophenyl)butanoate be formed, X-ray diffraction analysis would provide a wealth of information, including:

Unambiguous molecular structure confirmation : Verifying the connectivity of all atoms.

Stereochemistry : Determining the absolute configuration if chiral centers are present.

Conformation : Revealing the molecule's shape in the solid state, including torsion angles.

Intermolecular interactions : Detailing the hydrogen bonding network, van der Waals forces, and crystal packing arrangement, which are crucial for understanding the solid-state properties of the material. nih.gov

This technique stands as the ultimate proof of structure for a crystalline solid, complementing the structural insights gained from spectroscopic methods in solution.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

The classical synthesis of ethyl 4-(4-aminophenyl)butanoate involves the reduction of a nitro group followed by esterification. prepchem.com A typical procedure starts with 4-(4-nitrophenyl)butyric acid, which is hydrogenated, often using a palladium on carbon catalyst, to yield 4-(4-aminophenyl)butyric acid. prepchem.comchemicalbook.com Subsequent esterification with ethanol (B145695), catalyzed by an acid such as boron trifluoride etherate, produces the final ethyl ester. prepchem.com

Future research is poised to develop more streamlined and environmentally benign synthetic strategies. A key focus will be on improving atom economy by minimizing waste and avoiding hazardous reagents. Potential avenues include:

Direct Amination Strategies: Investigating catalytic C-H amination of a suitable phenylbutanoate precursor would represent a significant leap in efficiency, bypassing the traditional nitro-reduction pathway.

Biocatalysis: The use of enzymes, such as lipases, for the synthesis of amino acid esters is a growing field. mdpi.com Research into engineered enzymes capable of selectively producing ethyl 4-(4-aminophenyl)butanoate could offer a green and highly specific alternative to conventional chemical methods.

Design and Synthesis of Advanced Ethyl 4-(4-aminophenyl)butanoate Derivatives for Specific Research Applications

The true potential of ethyl 4-(4-aminophenyl)butanoate lies in its capacity as a building block for more complex molecules. The primary amine and the ester functionality serve as handles for a wide array of chemical modifications.

The amino group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and imines. ncert.nic.in The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. utexas.edu This dual reactivity allows for the synthesis of a diverse library of derivatives with tailored properties.

Future research in this area could focus on:

Polymer Science: The amine functionality makes it a suitable monomer for the synthesis of polyamides, polyimines, and other polymers. Derivatives could be designed to create materials with specific thermal, mechanical, or optical properties.

Pharmaceutical Scaffolding: 4-(4-Aminophenyl)butyric acid is a known degradation product of the chemotherapy drug Chlorambucil. chemicalbook.comchemicalbook.com This connection suggests that derivatives of ethyl 4-(4-aminophenyl)butanoate could serve as scaffolds for the development of novel therapeutic agents. The exploration of α-amino acid phenolic ester derivatives as water-soluble general anesthetics highlights the potential of this class of compounds. nih.gov

Functional Dyes and Probes: The aromatic amine can be diazotized and coupled to form azo dyes. By incorporating fluorophores or other reporter groups, derivatives could be developed for use as chemical sensors or biological imaging agents.

| Functional Group | Potential Reactions | Resulting Derivatives |

| Primary Amine (-NH2) | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary Amines, Azo Compounds |

| Ethyl Ester (-COOEt) | Hydrolysis, Transesterification, Amidation | Carboxylic Acids, Different Esters, Amides |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. acs.org The synthesis of ethyl 4-(4-aminophenyl)butanoate and its derivatives is well-suited for adaptation to continuous-flow systems.

Future research directions include:

Continuous-Flow Hydrogenation: Implementing the initial nitro group reduction in a packed-bed reactor with a solid-supported catalyst would allow for continuous production and easy separation of the catalyst.

Automated Derivatization: An automated flow platform could be designed to sequentially modify the amine and ester groups, enabling the rapid synthesis of a library of derivatives for high-throughput screening.

Telescoped Synthesis: Combining multiple reaction steps in a continuous flow without isolating intermediates can significantly improve efficiency. acs.org A telescoped synthesis of ethyl 4-(4-aminophenyl)butanoate derivatives could be a key area of investigation. The application of flow chemistry in the synthesis of γ-amino acid derivatives has already been demonstrated, providing a solid foundation for this approach. uc.pt

Studies on Structure-Reactivity Relationships in Novel Reaction Environments and Catalytic Systems

Understanding the interplay between the molecular structure of ethyl 4-(4-aminophenyl)butanoate and its reactivity is crucial for designing new reactions and catalysts. The electron-donating nature of the amino group strongly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution at the ortho and para positions. byjus.comlibretexts.org

Future research should focus on:

Catalytic C-H Functionalization: Developing selective catalysts for the direct functionalization of the C-H bonds on the aromatic ring would open up new avenues for creating complex derivatives. Palladium-catalyzed C-H olefination of aniline (B41778) derivatives has shown high para-selectivity, a principle that could be applied here. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict reaction pathways, transition states, and the electronic properties of different derivatives, guiding experimental work.

Unconventional Reaction Media: Exploring reactions in ionic liquids, supercritical fluids, or deep eutectic solvents could lead to novel reactivity and selectivity, as well as more sustainable chemical processes.

Potential in Supramolecular Chemistry and Self-Assembly Processes of Functionalized Aromatic Esters

The bifunctional nature of ethyl 4-(4-aminophenyl)butanoate makes it an intriguing candidate for the construction of supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the amino and ester groups can form hydrogen bonds.

Future research trajectories in this domain may include:

Liquid Crystals: By attaching appropriate mesogenic units to the amino group, it may be possible to synthesize novel liquid crystalline materials.

Self-Assembled Monolayers (SAMs): Derivatives with appropriate anchoring groups could be designed to form ordered monolayers on various surfaces, with potential applications in electronics and sensor technology.

Host-Guest Chemistry: The molecule could be functionalized to act as a guest in larger host molecules like cyclodextrins or calixarenes, or even as a component of a macrocyclic host itself. The study of self-assembly in functionalized aromatic esters and amino acid derivatives provides a conceptual framework for this line of inquiry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.